molecular formula C16H20N2O4 B2588691 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1798459-24-1

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2588691
M. Wt: 304.346
InChI Key: FOBRGOSCLIHELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a tetrahydropyran group, an indole group, and a carboxamide group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydropyran ring could exist in a chair conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group could participate in condensation reactions, and the tetrahydropyran ring could potentially be opened under acidic or basic conditions .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of new derivatives. For example, Hassan et al. (2014) described the synthesis of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, where similar compounds were used in the structural formation. These compounds were further tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

  • Aytemir et al. (2003) conducted research on synthesizing a range of derivatives with antimicrobial activity. They found that certain derivatives exhibited higher antibacterial activity against various bacterial strains and fungi (Aytemir, Erol, Hider, & Özalp, 2003).

Pharmaceutical Applications

  • Adalder et al. (2012) studied the cocrystals of pyrazinecarboxamide with various monocarboxylic acids, which are relevant in pharmaceutical applications. This study showed the occurrence of homosynthons, which is significant in the context of pharmaceutical co-crystal design (Adalder, Sankolli, & Dastidar, 2012).

Anticancer Research

  • A 2021 study by Hassan et al. explored the anticancer potential of novel pyrazole–indole hybrids. These compounds displayed significant antitumor activity against various human cancer cell lines, demonstrating their potential as anticancer agents (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).

Crystallography Studies

  • Research by Kranjc et al. (2012) on the crystal structures of certain derivatives revealed insights into the molecular interactions and aggregation patterns. These findings are valuable for understanding the structural properties of related compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Other Applications

  • Mao et al. (2008) synthesized a library of carboxamide-containing oxepines and pyrans, where similar compounds were used. This research contributes to the development of new compounds with potential pharmaceutical applications (Mao, Probst, Werner, Chen, Xie, & Brummond, 2008).

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-12-3-2-11-8-14(18-13(11)9-12)15(19)17-10-16(20)4-6-22-7-5-16/h2-3,8-9,18,20H,4-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBRGOSCLIHELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

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